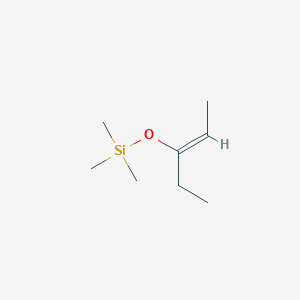

Z-3-(trimethylsilyl)oxy-2-pentene

Beschreibung

Z-3-(Trimethylsilyl)oxy-2-pentene is a silyl ether derivative featuring a pentene backbone with a trimethylsilyl (TMS) group attached to the oxygen atom at the C3 position. The Z-configuration denotes that the higher-priority substituents (TMS-oxy and hydrogen) on the double bond are on the same side, influencing its stereochemical reactivity and physical properties. This compound is primarily utilized in organic synthesis and analytical chemistry, where its TMS group enhances volatility for gas chromatography-mass spectrometry (GC-MS) applications .

Eigenschaften

Molekularformel |

C8H18OSi |

|---|---|

Molekulargewicht |

158.31 g/mol |

IUPAC-Name |

trimethyl-[(Z)-pent-2-en-3-yl]oxysilane |

InChI |

InChI=1S/C8H18OSi/c1-6-8(7-2)9-10(3,4)5/h6H,7H2,1-5H3/b8-6- |

InChI-Schlüssel |

BMJHTFWPTJVYJV-VURMDHGXSA-N |

Isomerische SMILES |

CC/C(=C/C)/O[Si](C)(C)C |

Kanonische SMILES |

CCC(=CC)O[Si](C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trimethylsiloxy)-2-pentene typically involves the reaction of a pentene derivative with a trimethylsilylating agent. One common method is the reaction of 2-pentene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.

Industrial Production Methods

On an industrial scale, the production of 3-(Trimethylsiloxy)-2-pentene can be achieved through continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Trimethylsiloxy)-2-pentene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert the compound into silanes.

Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Silanes.

Substitution: Various organosilicon compounds depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

3-(Trimethylsiloxy)-2-pentene finds applications in several scientific research fields:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.

Medicine: Investigated for its potential in drug delivery systems due to its ability to modify the surface properties of nanoparticles.

Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of 3-(Trimethylsiloxy)-2-pentene involves the interaction of the trimethylsiloxy group with various molecular targets. The large molecular volume and chemical inertness of the trimethylsiloxy group allow it to act as a protective group in organic synthesis, preventing unwanted side reactions. Additionally, the compound can participate in nucleophilic substitution reactions, where the trimethylsiloxy group is replaced by other nucleophiles.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

(a) Z-3,4,4-Trimethyl-2-pentene

- Structure : Shares the Z-configuration and pentene backbone but lacks the TMS-oxy group at C3.

- Properties: The absence of the TMS group reduces molecular weight and polarity, making it less volatile in GC-MS compared to its silylated counterpart. NIST data for this compound suggest lower retention times in non-polar GC columns due to decreased molecular mass .

- Reactivity: The TMS-oxy group in Z-3-(trimethylsilyl)oxy-2-pentene can act as a protecting group for alcohols, a feature absent in the non-silylated analogue.

(b) Propanoic Acid, 2,3-Bis[(trimethylsilyl)oxy]-, Trimethylsilyl Ester

- Structure : Contains two TMS-oxy groups and a silylated carboxylic acid, increasing steric hindrance and molecular weight compared to Z-3-(trimethylsilyl)oxy-2-pentene.

- Analytical Behavior : The additional TMS groups enhance volatility but may complicate fragmentation patterns in GC-MS, producing characteristic ions like m/z 73 (TMS⁺) and 147 (TMS-O-Si⁺) .

(c) Glucose, 2,3,4,5,6-Pentakis-O-(trimethylsilyl)

- Structure : A fully silylated carbohydrate with five TMS groups, contrasting with the single TMS-oxy group in Z-3-(trimethylsilyl)oxy-2-pentene.

- Volatility : Despite its high molecular weight, extensive silylation improves volatility for GC analysis, a principle applicable to the target compound .

Analytical Performance

Table 1: Comparative GC-MS Parameters of TMS Derivatives

| Compound | Molecular Weight (g/mol) | Key MS Fragments (m/z) | Retention Time (Relative) |

|---|---|---|---|

| Z-3-(Trimethylsilyl)oxy-2-pentene | ~186* | 73, 147, 89 | Moderate |

| Z-3,4,4-Trimethyl-2-pentene | ~112 | 55, 69, 83 | Short |

| Propanoic Acid, 2,3-Bis[(TMS)oxy]-TMS | ~362 | 73, 147, 205 | Long |

| Glucose Pentakis-O-TMS | ~636 | 73, 147, 217 | Very Long |

*Estimated based on parent alkene (114 g/mol) + TMS-oxy (72 g/mol).

- Derivatization Impact : The TMS group increases molecular weight by 72 g/mol, shifting detection to higher m/z ranges and altering retention times depending on column polarity .

- Spectral Features : All TMS derivatives exhibit dominant m/z 73 (TMS⁺) and 147 (TMS-O-Si⁺) ions, but backbone-specific fragments (e.g., m/z 89 for pentene derivatives) aid differentiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.